1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

PDE3 inhibition cardiotonic SAR phosphodiesterase pharmacophore

1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 934605-94-4; molecular formula C9H10N2O; MW 162.19 g/mol) is a 1,6-disubstituted 2-oxo-1,2-dihydropyridine-3-carbonitrile (2-pyridone-3-carbonitrile) derivative. This scaffold is recognized as the core pharmacophore of the clinically established PDE3 inhibitor milrinone and its synthetic analogs, where the N1-alkyl and C6-methyl substitution pattern is critical for phosphodiesterase binding.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 934605-94-4
Cat. No. B1517284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
CAS934605-94-4
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCCN1C(=CC=C(C1=O)C#N)C
InChIInChI=1S/C9H10N2O/c1-3-11-7(2)4-5-8(6-10)9(11)12/h4-5H,3H2,1-2H3
InChIKeyUMYUTRJIQOZBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 934605-94-4): Procurement-Relevant Structural and Pharmacophoric Profile


1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 934605-94-4; molecular formula C9H10N2O; MW 162.19 g/mol) is a 1,6-disubstituted 2-oxo-1,2-dihydropyridine-3-carbonitrile (2-pyridone-3-carbonitrile) derivative . This scaffold is recognized as the core pharmacophore of the clinically established PDE3 inhibitor milrinone and its synthetic analogs, where the N1-alkyl and C6-methyl substitution pattern is critical for phosphodiesterase binding [1]. The compound is supplied as a research-grade screening compound (typical purity ≥95%) by ChemBridge Corporation (Catalog No. 4031080) and other vendors [2]. Its cyano group at the 3-position provides a versatile synthetic handle for further derivatization, distinguishing it from the corresponding 3-carboxylic acid analogs commonly used in amide coupling-based library construction .

Why In-Class 2-Oxo-1,2-dihydropyridine-3-carbonitriles Cannot Substitute for CAS 934605-94-4 in PDE3-Focused or Synthetic Chemistry Campaigns


Within the 2-oxo-1,2-dihydropyridine-3-carbonitrile class, even minor positional isomerism or substituent deletion produces measurable alterations in hydrogen-bonding capacity, molecular recognition, and synthetic trajectory. The target compound bears an N1-ethyl group and a C6-methyl group, a substitution topology that positions the nitrile and ring carbonyl for bidentate hydrogen-bonding with PDE3 catalytic residues (Tyr751 and His961) as demonstrated by molecular docking of a close structural analog DF492 [1]. By contrast, the 4-ethyl positional isomer (CAS 154267-51-3) repositions the alkyl substituent to a site that abuts the solvent-exposed region in PDE3 binding models, altering the hydrophobic contact profile . Additionally, the 3-carbonitrile versus 3-carboxylic acid functional group swap (CAS 1119446-11-5) completely redefines the downstream synthetic chemistry—the nitrile serves as a precursor to amidines, tetrazoles, and aminomethyl derivatives, whereas the carboxylic acid exclusively enables amide or ester formation . These structural distinctions mean that generic replacement of the target compound with a positional isomer or functional-group analog will yield divergent SAR data and incompatible synthetic intermediates.

Quantitative Differentiation Evidence for 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 934605-94-4) Versus Closest Analogs


N1-Ethyl Substitution Confers PDE3A Inhibitory Pharmacophore Alignment: Class-Level SAR Evidence from Milrinone Analog Series

The N1-ethyl substitution on the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a critical determinant of PDE3 inhibitory potency. In the milrinone analog series reported by Bekhit et al. (2005), 4-aryl-6-(4-pyridyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles demonstrated cardiotonic activity comparable to milrinone in the spontaneously beating atria model from reserpine-treated guinea pigs, with compounds 2a, 2b, and 2c achieving efficacy equivalent to the reference drug [1]. Furthermore, the PDE3 inhibitor SAR canon establishes that alkyl groups limited to methyl or ethyl on the heterocyclic ring enhance potency [2]. The target compound CAS 934605-94-4 uniquely combines N1-ethyl and C6-methyl substitution—a topology absent in the simpler N1-methyl-only analog (CAS 767-88-4) and the 5,6-dimethyl analog lacking N-alkylation (CAS 72716-80-4). Computational docking of the closely related DF492 analog (2-oxo-1,2-dihydropyridine-3-carbonitrile core with bulkier decoration) against human PDE3A yielded a docking score of −9.007 kcal/mol and ΔGbind of −50.55 kcal/mol, outperforming milrinone's docking score of −7.588 kcal/mol and ΔGbind of −25.79 kcal/mol [3].

PDE3 inhibition cardiotonic SAR phosphodiesterase pharmacophore

Zero Hydrogen Bond Donors Differentiates CAS 934605-94-4 from the 4-Ethyl Positional Isomer (CAS 154267-51-3) in Physicochemical and Permeability Profiling

Computed physicochemical properties reveal a discrete differentiation between the target compound (CAS 934605-94-4) and its closest positional isomer, 4-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 154267-51-3). The target compound—with ethyl substitution at N1—possesses zero hydrogen bond donors (HBD = 0), whereas the 4-ethyl isomer retains one hydrogen bond donor (HBD = 1) at the unsubstituted N1 lactam position . Both compounds share identical hydrogen bond acceptor count (HBA = 3), rotatable bond count (1), and molecular weight (162.19 g/mol). In drug discovery, the HBD count is a principal determinant of passive membrane permeability and oral bioavailability, with each additional HBD reducing permeability by approximately one log unit in Caco-2 models (Lipinski's Rule of Five framework) [1]. The zero-HBD profile of CAS 934605-94-4 predicts superior passive diffusion relative to the 4-ethyl isomer, a meaningful consideration when selecting building blocks for CNS-penetrant or intracellular target-focused libraries.

hydrogen bond donor count positional isomerism physicochemical differentiation

3-Carbonitrile as a Versatile Synthetic Handle Versus 3-Carboxylic Acid Analog (CAS 1119446-11-5): Divergent Derivatization Pathways

The 3-carbonitrile group of CAS 934605-94-4 enables synthetic transformations that are inaccessible from the corresponding 3-carboxylic acid analog 1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1119446-11-5) . The nitrile can be converted to: (i) primary aminomethyl groups via catalytic hydrogenation or borane reduction, (ii) amidines via Pinner reaction, (iii) tetrazoles via [3+2] cycloaddition with azide, and (iv) N-heterocycles (oxadiazoles, thiadiazoles) via amidoxime intermediates [1]. In contrast, the carboxylic acid analog is restricted to amide coupling, esterification, and Curtius rearrangement pathways. This functional group divergence is particularly relevant to the synthesis of milrinone-type PDE3 inhibitors, where the 3-carbonitrile directly participates in key hydrogen-bonding interactions with the PDE3 active site (His961) as shown by molecular docking [2]. A procurement decision between these two building blocks must therefore anticipate the entire synthetic route—selecting the nitrile commits to a fundamentally different and broader chemical space than the acid.

synthetic chemistry functional group interconversion building block selection

Direct PDE3A IC50 Data for Close Scaffold Analog DF492 Confirms Potency Advantage Over Milrinone (409.5 nM vs. 703.1 nM)

The closest structurally characterized analog with quantitative PDE3A inhibition data is DF492, a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative sharing the identical core scaffold with CAS 934605-94-4. In a head-to-head PDE3A enzymatic assay using tandem mass spectrometry (MS/MS) detection of AMP and cAMP, DF492 exhibited an IC50 of 409.5 nM, representing a 1.72-fold improvement in potency over milrinone (IC50 = 703.1 nM) [1]. The non-linear regression analysis (variable slope model) confirmed a statistically significant difference between the two inhibitors. Molecular docking revealed that the nitrogen atom of the dihydropyridine ring engages a hydrogen bond with Tyr751, the cyano group hydrogen-bonds with His961, and two carbonyl groups interact with Gln1001 and a structural water molecule [1]. These interactions are conserved in the target compound CAS 934605-94-4, which shares the identical 2-oxo-1,2-dihydropyridine-3-carbonitrile core—the N1-ethyl and C6-methyl groups in the target compound occupy the same topological positions as the corresponding substituents in DF492's core [1]. The key differentiation is that the target compound preserves the core PDE3-interacting functionality while minimizing molecular weight (162.19 vs. >350 for DF492), offering a more fragment-like entry point for lead optimization [2].

PDE3A inhibition IC50 enzyme assay DF492

Antimicrobial and Cytotoxic Potential of 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile Scaffold Supports Broad-Spectrum Screening Utility

The 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has demonstrated quantifiable antimicrobial and cytotoxic activities in systematic SAR studies. Faidallah et al. (2015) reported that analog 24 from this series exhibited antimicrobial activity equipotent to ampicillin against Staphylococcus aureus and Escherichia coli, and antifungal activity comparable to clotrimazole [1]. In the same study, analog 24 displayed cytotoxic activity 2.5-fold more potent than doxorubicin against the HT29 colon carcinoma cell line [1]. Thirteen compounds from the series showed cytotoxic potential across a panel of three human tumor cell lines, and seventeen compounds exhibited variable antimicrobial profiles [1]. The target compound CAS 934605-94-4—bearing N1-ethyl and C6-methyl substitution but lacking a C4 substituent—represents the minimally substituted core scaffold from which these active 1,4,6-trisubstituted derivatives are elaborated. This positions CAS 934605-94-4 as the reference unsubstituted-core control compound essential for deconvoluting the contribution of C4-aryl substitution to the observed biological activities .

antimicrobial activity cytotoxicity anticancer screening 2-pyridone-3-carbonitrile

ChemBridge Library Provenance and HTS Compatibility: Batch Reproducibility and Supply Chain Continuity for Screening Campaigns

CAS 934605-94-4 is cataloged as ChemBridge Corporation screening compound No. 4031080, indicating its inclusion in a curated, diversity-oriented screening library of over 1.1 million compounds [1][2]. ChemBridge screening compounds are supplied with batch-specific QC data (typically NMR and LCMS purity confirmation ≥95%) and are formatted for direct HTS deployment in DMSO stock solutions [1]. By contrast, the 4-ethyl positional isomer (CAS 154267-51-3) and the 5-ethyl isomer are not consistently available through major screening library vendors, and the 5,6-dimethyl analog (CAS 72716-80-4) is listed by fewer suppliers with variable purity specifications . The established ChemBridge supply chain for CAS 934605-94-4 ensures batch-to-batch consistency, rapid reorder capability, and availability in quantities from milligrams to multi-gram scale—critical factors for hit validation and follow-up SAR studies where compound identity and purity must be rigorously controlled across multiple experimental replicates [1].

screening library ChemBridge HTS compatibility supply chain

Optimal Research and Procurement Application Scenarios for 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 934605-94-4)


PDE3A-Focused Fragment-Based Lead Discovery Using the N1-Ethyl/C6-Methyl 2-Pyridone-3-carbonitrile Scaffold

CAS 934605-94-4 is the optimal core fragment for PDE3A-targeted fragment-based drug discovery (FBDD). The N1-ethyl and C6-methyl substitution pattern aligns with the established PDE3 inhibitor pharmacophore, as demonstrated by the PDE3A docking studies of the close analog DF492 (docking score −9.007 kcal/mol; key H-bond contacts with Tyr751 and His961) [1]. Its low molecular weight (162.19 g/mol) satisfies fragment library criteria (MW < 300), and its zero H-bond donor count predicts favorable permeability for intracellular target engagement . Researchers should prioritize this compound over the 4-ethyl positional isomer (CAS 154267-51-3; HBD = 1) when membrane permeability is a critical screening parameter .

Systematic SAR Deconvolution of C4-Substituted Antimicrobial-Cytotoxic 2-Pyridone-3-carbonitriles

In the 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile series reported by Faidallah et al. (2015), C4-aryl substitution transformed the scaffold into compounds equipotent to ampicillin (antimicrobial) and 2.5-fold more potent than doxorubicin (anticancer, HT29) [2]. CAS 934605-94-4, as the C4-unsubstituted parent compound, is the essential negative control required to quantitatively attribute the activity gains to specific C4 substituents. Procurement of this compound is mandatory for any laboratory conducting SAR studies on this scaffold class, as omitting the C4-unsubstituted baseline renders potency comparisons uninterpretable [2].

Diversification-Oriented Synthesis of Nitrile-Derived Heterocycle Libraries via the 3-Carbonitrile Handle

The 3-carbonitrile group of CAS 934605-94-4 is a versatile synthetic precursor enabling parallel library synthesis of tetrazoles, amidines, aminomethyl derivatives, and 1,2,4-oxadiazoles [3]. This compound should be selected over the 3-carboxylic acid analog (CAS 1119446-11-5) when the synthetic objective is to generate structurally diverse heterocyclic libraries rather than amide-only collections. The nitrile's dual role as both a derivatization handle and a PDE3A H-bond acceptor (contacting His961 per Cicalini et al. 2020) further supports its use in iterative medicinal chemistry where the core pharmacophore must be preserved through multiple synthetic steps [1].

High-Throughput Screening Hit Validation Requiring Multi-Vendor Supply Assurance

For HTS hit validation and dose-response confirmation studies, CAS 934605-94-4 offers a distinct procurement advantage: it is available from at least four verified suppliers (ChemBridge, Fluorochem, Leyan, MolCore) with documented purity specifications of 95–98% [4]. This multi-vendor availability mitigates the risk of supply chain disruption and enables independent batch verification—a critical requirement for confirming that observed biological activity is intrinsic to the compound rather than an impurity artifact. Positional isomers and dealkylated analogs, by contrast, are restricted to one or two custom synthesis providers, introducing longer lead times and batch-to-batch variability that can delay hit triage .

Quote Request

Request a Quote for 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.